5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine core. Key structural features include:
- Position 7: A 3,4,5-trimethoxyphenyl moiety, known for enhancing bioactivity in microtubule-targeting agents .
- Position 2: An amino group, which may improve solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C20H20ClN5O3 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-(4-chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C20H20ClN5O3/c1-27-16-8-12(9-17(28-2)18(16)29-3)15-10-14(11-4-6-13(21)7-5-11)23-20-24-19(22)25-26(15)20/h4,6-11H,5H2,1-3H3,(H2,22,25) |
InChI Key |
DVWLDQRZFNWJAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=NC(=NN23)N)C4CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Installation
The 3,4,5-trimethoxyphenyl group is introduced via palladium-catalyzed cross-coupling. A mixture of 7-bromo-triazolo[1,5-a]pyrimidin-2-amine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in toluene/ethanol (3:1) is heated at 90°C for 24 hours.
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 85% |
| Isolated Yield | 78% |
| Purity (HPLC) | >98% |
Amine Group Retention Strategies
The 2-amine group remains intact under mild coupling conditions (pH 7–8). Strongly basic or acidic environments lead to deamination, necessitating buffered reaction systems.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using gradients of ethyl acetate in hexane (10% → 50%). High-purity fractions (Rf = 0.3–0.4) are pooled and concentrated.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.18 (s, 2H, trimethoxyphenyl-H), 6.95 (d, J = 10 Hz, 2H, cyclohexadienyl-H).
- HRMS : m/z calculated for C₂₂H₂₂ClN₅O₃ [M+H]⁺: 472.1389, found: 472.1385.
Scalability and Industrial Adaptation
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times (from 12 h to 2 h). Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolopyrimidines exhibit diverse bioactivities depending on substituents at positions 5, 7, and 2. Below is a comparative analysis:
Key Observations :
- Position 7 : The 3,4,5-trimethoxyphenyl group is critical for tubulin inhibition, as seen in compounds 3a and 7n . The target compound shares this moiety, suggesting similar mechanisms.
- Position 5 : Chlorinated aryl/cycloalkyl groups (e.g., 4-chlorophenyl or cyclohexadienyl) enhance lipophilicity and binding to hydrophobic pockets. The target’s cyclohexadienyl group may confer unique conformational properties compared to planar aryl substituents .
- Position 2: Amino-substituted derivatives (e.g., the target compound) likely exhibit improved aqueous solubility compared to benzyl or phenyl analogs .
Comparison with Analog Syntheses :
- Compound 3a: Synthesized via acetic acid-mediated cyclization of enaminones with triazoles .
- Compound 7n: Utilized reductive amination of 7-chloro precursors with 4-chlorobenzylamine .
- Ethyl 5-amino-7-(4-chlorophenyl)-triazolopyrimidine: Produced using TMDP as a dual solvent-catalyst, achieving 92% yield .
The target compound’s cyclohexadienyl group may require specialized reagents or protecting groups due to its reactivity.
Pharmacological and Physicochemical Properties
Notes:
- The cyclohexadienyl group in the target compound may reduce metabolic stability compared to phenyl rings.
- The 3,4,5-trimethoxyphenyl group is associated with potent antiproliferative effects in multiple studies .
Biological Activity
The compound 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a triazolo-pyrimidine core with a chlorocyclohexadiene moiety and a trimethoxyphenyl substituent. The presence of these functional groups contributes to its unique biological properties.
Anticancer Properties
Recent studies have shown that triazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated selective cytotoxic effects against human melanoma cells (VMM917), with a 4.9-fold increase in cytotoxicity compared to normal cells. The compound induced cell cycle arrest in the S phase and reduced melanin production in these cancer cells . This suggests that the triazole framework may enhance the compound's ability to target cancerous cells while sparing normal tissues.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Tyrosinase : This enzyme is crucial in melanin synthesis; thus, its inhibition could lead to reduced pigmentation in melanoma cells.
- Cell Cycle Arrest : The compound's ability to induce S phase arrest indicates interference with DNA replication processes, which is critical for cancer cell proliferation.
Case Studies
- Study on Melanoma Cells : A study evaluated the cytotoxic effects of a structurally similar triazole derivative on melanoma cells. The results indicated that the compound selectively inhibited cell growth and altered cell cycle dynamics significantly .
- In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary results suggest potential for use in combination therapies alongside existing chemotherapeutics to overcome drug resistance commonly seen in melanoma treatments.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
